1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5, and a thiophen-2-ylmethyl moiety linked via a urea bridge. The benzo[d]thiazole scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions in biological targets, while the thiophene moiety contributes to electron-rich regions that may enhance binding affinity .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9-5-6-12-13(10(9)2)17-15(21-12)18-14(19)16-8-11-4-3-7-20-11/h3-7H,8H2,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXJPABBAJRMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)NCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4,5-dimethylbenzo[d]thiazole-2-amine with thiophen-2-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole and thiophene rings.
Reduction: Reduced forms of the benzo[d]thiazole and thiophene rings.
Substitution: Substituted derivatives with various functional groups attached to the thiophene ring.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of thiophene and thiazole, including compounds similar to 1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, exhibit significant antifungal properties. A study synthesized a series of novel compounds and evaluated their antifungal activity against various fungal strains, showing promising results with EC50 values lower than those of established antifungal agents .
| Compound | EC50 (µg/mL) | Fungal Strains Tested |
|---|---|---|
| Compound A | 6.04 | Fusarium graminearum |
| Compound B | 7.65 | Rhizoctonia solani |
| This compound | TBD | TBD |
Antitubercular Activity
The compound has also been investigated for its potential as an antitubercular agent. A study focused on urea derivatives containing thiophenylthiazole moieties demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives showing IC50 values comparable to first-line antitubercular drugs .
| Compound | IC50 (µM) | Target |
|---|---|---|
| TTU1 | 0.25 | InhA |
| TTU2 | 0.30 | InhA |
| This compound | TBD | TBD |
Pesticidal Properties
Compounds similar to this compound have been explored for their pesticidal properties. Research on thiophene derivatives has shown that they can act as effective pesticides against various agricultural pests, thereby enhancing crop protection measures .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity. The incorporation of different substituents on the thiophene and thiazole rings can significantly influence biological activity.
Example Case Studies
A detailed investigation into the SAR of related compounds revealed that modifications in the thiophene ring enhanced antifungal activity while maintaining low cytotoxicity in mammalian cells .
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Thiophene-Containing Urea Derivatives
- TTU14, TTU15, TTU16 (): These derivatives feature a thiophen-2-ylthiazole core linked to substituted aryl groups via urea. For example: TTU14: 1-(3,4-Dimethoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea. TTU15: 1-(3,4,5-Trimethoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea. TTU16: 1-(Naphthalen-2-yl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea. The thiophen-2-ylmethyl group in the target compound introduces a flexible methylene linker, whereas TTU14–TTU16 have rigid thiophene-thiazole conjugates.
2.2 Benzodioxine-Based Thiadiazole Derivatives ()
Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide feature fused benzodioxine and thiadiazole systems. These lack the urea bridge but share heterocyclic complexity. The target compound’s urea linker may improve hydrogen-bonding capacity compared to hydrazine-carbothioamide derivatives.
2.3 Triazole-Linked Ureas ()
Examples like 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () utilize triazole rings for structural diversity. The target compound’s benzo[d]thiazole core may offer greater planarity and metabolic stability compared to triazole-based analogs.
Table 1: Physicochemical Properties of Selected Urea Derivatives
Key Observations :
Synthetic Yields: Most urea derivatives in the evidence report yields >70%, suggesting efficient synthesis protocols (e.g., ).
Thermal Stability : Melting points for thiophene/thiazole-containing ureas range from 185–231°C (), indicating moderate thermal stability. The target compound’s methyl-substituted benzo[d]thiazole may increase melting points due to enhanced crystallinity.
The target compound’s bioactivity remains uncharacterized in the evidence.
Structural Planarity and Packing ()
Isostructural compounds 4 and 5 in exhibit planar conformations with perpendicular fluorophenyl groups. The target compound’s benzo[d]thiazole-thiophene system may adopt similar planarity, favoring crystal packing and intermolecular interactions.
Biological Activity
The compound 1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article discusses its biological activity, synthesis, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 252.37 g/mol
- CAS Number : 1097082-10-4
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and thiourea exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results.
Case Study: Antimicrobial Efficacy
A study demonstrated that benzothiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 μg/mL, indicating high efficacy against pathogens .
Antitumor Activity
The compound has also been evaluated for its potential antitumor properties. A related study highlighted that certain urea derivatives exhibited selective cytotoxicity against various cancer cell lines.
Data Table: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A | EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |
| Compound B | OVCAR-4 (Ovarian Cancer) | 25.9 | 28.7 | 15.9 |
| Compound C | MDA-MB-435 (Breast Cancer) | 15.1 | N/A | N/A |
These findings suggest that the incorporation of the benzothiazole moiety enhances the antitumor activity of urea derivatives .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cellular proliferation and survival. For example, some studies indicate that similar compounds inhibit protein kinases involved in cancer cell signaling, leading to reduced cell viability .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.
General Synthetic Route
- Formation of Benzothiazole Ring : Reacting 4,5-dimethylbenzo[d]thiazol with an appropriate electrophile.
- Thiophene Introduction : Utilizing thiophene derivatives through nucleophilic substitution.
- Urea Formation : Coupling the thiophene derivative with isocyanate under basic conditions to yield the final product.
Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane and THF.
- Catalysts: Reagents such as triethylamine may be employed to facilitate the reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
